molecular formula C11H18N2 B12294678 5-Isopentyl-2,3-dimethylpyrazine CAS No. 18450-01-6

5-Isopentyl-2,3-dimethylpyrazine

Cat. No.: B12294678
CAS No.: 18450-01-6
M. Wt: 178.27 g/mol
InChI Key: OGUJUYCURMHXHG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Isopentyl-2,3-dimethylpyrazine can be achieved through several methods. One common synthetic route involves the reaction of 2,3-dimethylpyrazine with 3-methylbutyl bromide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods may involve the use of chemoenzymatic synthesis . For example, the compound can be synthesized from L-threonine using L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase . This method leverages the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars, to produce pyrazines .

Chemical Reactions Analysis

5-Isopentyl-2,3-dimethylpyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as or to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms on the pyrazine ring is replaced by another substituent.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides , while reduction may produce alkylated pyrazines .

Comparison with Similar Compounds

5-Isopentyl-2,3-dimethylpyrazine can be compared with other similar compounds, such as:

  • 2,5-Dimethyl-3-isopentylpyrazine
  • 2,3-Dimethyl-5-butylpyrazine
  • 2,6-Dimethylpyrazine

These compounds share a similar pyrazine core structure but differ in the nature and position of their substituents . The uniqueness of this compound lies in its specific isopentyl group at the 5-position, which imparts distinct chemical and biological properties .

Properties

CAS No.

18450-01-6

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

2,3-dimethyl-5-(3-methylbutyl)pyrazine

InChI

InChI=1S/C11H18N2/c1-8(2)5-6-11-7-12-9(3)10(4)13-11/h7-8H,5-6H2,1-4H3

InChI Key

OGUJUYCURMHXHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N=C1C)CCC(C)C

Origin of Product

United States

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